molecular formula C12H14FN3S B12447851 2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole

2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole

Katalognummer: B12447851
Molekulargewicht: 251.33 g/mol
InChI-Schlüssel: SAKHPJDZPBYHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole typically involves the reaction of appropriate thioamide and α-haloketone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Analyse Chemischer Reaktionen

2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Eigenschaften

Molekularformel

C12H14FN3S

Molekulargewicht

251.33 g/mol

IUPAC-Name

5-[(dimethylamino)methyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14FN3S/c1-16(2)7-10-11(15-12(14)17-10)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H2,14,15)

InChI-Schlüssel

SAKHPJDZPBYHNP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=C(N=C(S1)N)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.